Aldosterone 21-Acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

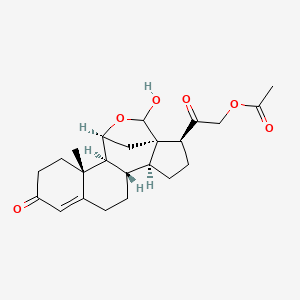

[2-[(1R,2S,5S,6S,14R,15S,16S)-18-hydroxy-14-methyl-11-oxo-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-9-en-2-yl]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O6/c1-12(24)28-11-18(26)17-6-5-16-15-4-3-13-9-14(25)7-8-22(13,2)20(15)19-10-23(16,17)21(27)29-19/h9,15-17,19-21,27H,3-8,10-11H2,1-2H3/t15-,16-,17+,19-,20+,21?,22-,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHQUIOIVOVZQG-XNEAOMTKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1CCC2C13CC(C4C2CCC5=CC(=O)CCC45C)OC3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@]13C[C@@H]([C@H]4[C@H]2CCC5=CC(=O)CC[C@]45C)OC3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746969 |

Source

|

| Record name | (11alpha)-18-Hydroxy-3,20-dioxo-11,18-epoxypregn-4-en-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2827-21-6 |

Source

|

| Record name | Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11,18-epoxy-18-hydroxy-, (11β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2827-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (11alpha)-18-Hydroxy-3,20-dioxo-11,18-epoxypregn-4-en-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dawn of a New Steroid Era: A Technical Guide to the Discovery and Historical Context of Aldosterone 21-Acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This in-depth technical guide navigates the pivotal discovery of aldosterone and its key derivative, aldosterone 21-acetate. Moving beyond a simple historical account, this document provides a detailed examination of the experimental methodologies, the scientific reasoning behind the research strategies of the 1950s, and the enduring legacy of this crucial work in steroid chemistry and medicine. We will dissect the innovative techniques that unlocked the secrets of this potent mineralocorticoid, offering a granular look at the protocols that defined an era of endocrinology.

The Quest for "Electrocortin": Isolating a Potent Mineralocorticoid

In the mid-20th century, the adrenal cortex was a frontier of intense research. While the glucocorticoid cortisone had been isolated and its dramatic therapeutic effects demonstrated, a powerful sodium-retaining factor, long hypothesized to exist in the "amorphous fraction" of adrenal extracts, remained elusive. This substance, provisionally named "electrocortin" for its profound effects on electrolyte balance, became the target of a transatlantic race between several elite research groups.

The ultimate success in isolating and identifying this hormone fell to a collaborative effort between Sylvia Simpson and James Tait at the Middlesex Hospital in London, and Tadeus Reichstein's group at the University of Basel.[1][2] Their triumph was not one of chance, but of meticulous experimental design, leveraging emergent technologies that provided the necessary sensitivity and specificity to track the minute quantities of this highly active compound.

The Challenge of Isolation: A Needle in a Haystack

The primary challenge lay in the sheer scarcity of aldosterone in adrenal tissue. Early attempts at isolation were hampered by the vast amounts of starting material required and the lack of a sufficiently sensitive and specific bioassay to guide the fractionation process. The breakthrough came with the development of a highly sensitive bioassay by Tait and Simpson, which measured the effect of adrenal extracts on the urinary excretion of radioactive sodium (²⁴Na) and potassium (⁴²K) in adrenalectomized rats.[3] This assay was sensitive enough to detect the potent mineralocorticoid activity in chromatographic fractions, providing a crucial tool for monitoring the purification process.

Experimental Protocol: The Isolation of Aldosterone

The isolation of aldosterone was a multi-step process involving extraction, preliminary purification, and fine-scale separation using the then-novel technique of paper partition chromatography.

Step 1: Extraction from Adrenal Glands

-

Starting Material: Large quantities of beef adrenal glands (on the order of 500 kg) were the primary source.[4]

-

Initial Extraction: The glands were minced and extracted with organic solvents such as acetone or ethanol to create a crude lipid extract containing a mixture of steroids.

-

Solvent Partitioning: The crude extract was then subjected to a series of liquid-liquid partitions, for example, between hexane and aqueous methanol, to remove the bulk of the lipids and enrich the extract in the more polar corticosteroids.

Step 2: Column Chromatography

-

Adsorbent: The enriched extract was subjected to column chromatography on adsorbents like alumina.

-

Elution: A gradient of solvents with increasing polarity was used to elute the steroids from the column. The fractions were collected and assayed for mineralocorticoid activity using the ²⁴Na/⁴²K bioassay. The active fractions were pooled for further purification.

Step 3: Paper Partition Chromatography

The real breakthrough in the separation of the highly active "electrocortin" from other corticosteroids was the application of paper partition chromatography, a technique being pioneered for steroids at the time by researchers like Bush and Zaffaroni.[3][5][6][7][8][9][10][11]

-

Stationary Phase: The filter paper was impregnated with a non-volatile polar solvent, such as propylene glycol or formamide.

-

Mobile Phase: A non-polar mobile phase, such as a mixture of benzene and cyclohexane, was allowed to flow down the paper.

-

Separation Principle: The steroids in the sample would partition between the stationary and mobile phases based on their polarity. More polar steroids would interact more strongly with the stationary phase and move more slowly down the paper, while less polar steroids would be carried further by the mobile phase.

-

Visualization: After the chromatogram was developed, the separated steroids were visualized by various methods, including the use of ultraviolet light (for compounds with a conjugated ketone system) or by spraying with reagents that produced colored spots, such as a solution of iodine or tetrazolium blue.

The Tait and Simpson group, in collaboration with Reichstein, successfully used these paper chromatography techniques to isolate a pure, crystalline substance with immense mineralocorticoid activity, which they named aldosterone.[12][13]

Unraveling the Structure: From "Electrocortin" to Aldosterone

With a pure sample in hand, the next challenge was to determine the chemical structure of this new hormone. This was a formidable task in the pre-spectroscopic era, relying heavily on classical methods of chemical degradation and elemental analysis.

The structural elucidation, primarily carried out by Reichstein's team, revealed a unique feature for a corticosteroid: an aldehyde group at the C-18 position.[1] This aldehyde group exists in equilibrium with a hemiacetal form, which explains some of its unusual chemical properties. The final structure was established in 1954 as 11β,21-dihydroxy-3,20-dioxopregn-4-en-18-al.[12]

The Advent of Aldosterone 21-Acetate: A Synthetic Milestone

Following the structural elucidation of aldosterone, the next logical step was its chemical synthesis. This would not only confirm the proposed structure but also provide a potential route for the production of this and related compounds for further biological study and potential therapeutic use.

A significant contribution to this field was the partial synthesis of aldosterone 21-acetate by D. H. R. Barton and his colleagues in 1961.[14][15][16] This synthesis is a classic example of the power of strategic thinking in organic chemistry, utilizing a novel photochemical reaction to achieve a difficult chemical transformation.

The Barton Reaction: A Game-Changer in Steroid Synthesis

The key step in Barton's synthesis of aldosterone 21-acetate was the photolysis of a nitrite ester, a reaction that now bears his name. This reaction allows for the functionalization of a remote, unactivated carbon atom, a major challenge in organic synthesis.

Experimental Workflow: Barton's Synthesis of Aldosterone 21-Acetate

Caption: Barton's synthesis of aldosterone 21-acetate.

Step-by-Step Methodology:

-

Nitrite Ester Formation: Corticosterone 21-acetate was treated with nitrosyl chloride in pyridine to form the corresponding 11β-nitrite ester.

-

Photolysis: The nitrite ester was then irradiated with ultraviolet light. This caused homolytic cleavage of the O-N bond, generating an oxygen radical at the 11β position.

-

Intramolecular Hydrogen Abstraction: This highly reactive oxygen radical then abstracted a hydrogen atom from the nearby C-18 methyl group, creating a carbon-centered radical at C-18.

-

Radical Recombination and Tautomerization: The nitric oxide radical, also generated during the photolysis, then recombined with the C-18 radical to form a C-nitroso compound. This species is unstable and rapidly tautomerized to the more stable oxime.

-

Hydrolysis to the Aldehyde: The oxime was then hydrolyzed with nitrous acid to yield aldosterone 21-acetate.

This elegant synthesis provided a practical route to aldosterone 21-acetate and showcased the utility of photochemical methods in complex natural product synthesis.[17][18]

Aldosterone 21-Acetate: Pharmacological Profile

Aldosterone 21-acetate is not merely a synthetic intermediate; it possesses biological activity in its own right and serves as a valuable tool in research.

Mineralocorticoid and Glucocorticoid Activity

The primary biological function of aldosterone is mediated through its interaction with the mineralocorticoid receptor (MR), leading to the retention of sodium and water and the excretion of potassium.[2][19][20] Aldosterone also has a much lower affinity for the glucocorticoid receptor (GR).[21]

The 21-acetate ester of aldosterone is also biologically active. Early studies indicated that the purified fraction of what would be identified as aldosterone retained its biological function upon partial acetylation.[22] The acetate group at the 21-position is readily hydrolyzed in vivo by esterase enzymes, releasing the active aldosterone.[23] This suggests that aldosterone 21-acetate can act as a prodrug for aldosterone.

| Compound | Relative Mineralocorticoid Activity | Relative Glucocorticoid Activity |

| Aldosterone | High | Low |

| Aldosterone 21-Acetate | High (as a prodrug) | Low |

| Cortisol | Low | High |

| Deoxycorticosterone Acetate | Moderate | Very Low |

Table 1: Comparative biological activities of selected steroids.

Metabolism and Pharmacokinetics

The in vivo conversion of aldosterone 21-acetate to aldosterone is a key aspect of its pharmacology. The rate of this hydrolysis can influence the onset and duration of its mineralocorticoid effects. The pharmacokinetics of aldosterone itself are characterized by a short plasma half-life of less than 20 minutes.[2] While specific pharmacokinetic data for aldosterone 21-acetate is limited in readily available literature, it is expected to be rapidly converted to aldosterone in the circulation. The subsequent metabolism of the released aldosterone follows the established pathways, primarily in the liver, to form tetrahydroaldosterone and other inactive metabolites that are then excreted in the urine.[22]

Conclusion and Future Perspectives

The discovery of aldosterone and the synthesis of aldosterone 21-acetate were landmark achievements in the field of endocrinology and steroid chemistry. These accomplishments were the result of the convergence of innovative bioassays, the pioneering use of paper chromatography, and ingenious synthetic strategies. The work of Simpson, Tait, Reichstein, Barton, and others not only unveiled a key regulator of electrolyte balance but also provided the tools to study its physiological and pathophysiological roles in detail.

For today's researchers and drug development professionals, this historical context provides valuable insights into the foundations of steroid research. The challenges faced and the innovative solutions developed by these pioneers continue to inspire the search for new therapeutic agents that target the mineralocorticoid system. The ongoing development of selective aldosterone synthase inhibitors and novel mineralocorticoid receptor antagonists is a direct legacy of this foundational work, aiming to provide more targeted and effective treatments for a range of cardiovascular and renal diseases.

References

-

Bush, I. E. (1952). Methods of paper chromatography of steroids applicable to the study of steroids in mammalian blood and tissues. Biochemical Journal, 50(3), 370–378. [Link]

-

Tait, S. A., & Tait, J. F. (1998). The correspondence of S.A.S. Simpson and J.F. Tait with T. Reichstein during their collaborative work on the isolation and elucidation of the structure of electrocortin (later aldosterone). Steroids, 63(9), 440-453. [Link]

-

Barton, D. H. R., & Beaton, J. M. (1961). A Synthesis of Aldosterone Acetate. Journal of the American Chemical Society, 83(19), 4083–4089. [Link]

-

Tait, S. A. S., Simpson, J. F., & Coghlan, J. P. (2004). The discovery, isolation and identification of aldosterone: reflections on emerging regulation and function. Molecular and Cellular Endocrinology, 217(1-2), 1–21. [Link]

-

Barton, D. H. R., & Beaton, J. M. (1960). A Synthesis of Aldosterone Acetate. Journal of the American Chemical Society, 82(10), 2641. [Link]

-

Barton, D. H. R., & Beaton, J. M. (1961). The Synthesis of 19-Noraldosterone Acetate. Journal of the American Chemical Society, 83(3), 750–751. [Link]

-

Zaffaroni, A. (1992). From paper chromatography to drug discovery. Steroids, 57(12), 642-648. [Link]

-

Zaffaroni, A., Burton, R. B., & Keutmann, E. H. (1949). The application of paper partition chromatography to steroid analysis; ketosteroids. The Journal of biological chemistry, 177(1), 109–116. [Link]

-

Barton, D. H. R., Basu, N. K., Day, M. J., Hesse, R. H., Pechet, M. M., & Starratt, A. N. (1975). Improved syntheses of aldosterone. Journal of the Chemical Society, Perkin Transactions 1, (21), 2243-2251. [Link]

-

Simpson, S. A., Tait, J. F., Wettstein, A., Neher, R., v. Euw, J., Schindler, O., & Reichstein, T. (1954). Konstitution des Aldosterons, eines neuen Mineralocorticoids. Experientia, 10(3), 132-133. [Link]

-

Bush, I. E. (1984). This week's citation classic. Current Contents/Life Sciences, 27(3), 18. [Link]

-

Barton, D. H. R., & Beaton, J. M. (1961). A Synthesis of Aldosterone Acetate. Journal of the American Chemical Society, 83(19), 4083-4089. [Link]

-

Bush, I. E., & Crowshaw, K. (1965). A technique for rapid paper chromatography. Journal of Chromatography A, 19, 114-129. [Link]

-

Zaffaroni, A. (1953). Paper Chromatography in Steroid Determination. Analytical Chemistry, 25(5), 679-684. [Link]

-

Britannica, The Editors of Encyclopaedia. "aldosterone". Encyclopedia Britannica, 23 Dec. 2025, [Link]. Accessed 16 January 2026.

-

Wikipedia contributors. (2024, December 16). Mineralocorticoid. In Wikipedia, The Free Encyclopedia. Retrieved 07:05, January 16, 2026, from [Link]

-

Burton, R. B., Zaffaroni, A., & Keutmann, E. H. (1951). Paper chromatography of steroids. II. Corticosteroids and related compounds. The Journal of biological chemistry, 188(2), 763–771. [Link]

-

Wikipedia contributors. (2024, December 23). Aldosterone. In Wikipedia, The Free Encyclopedia. Retrieved 07:04, January 16, 2026, from [Link]

-

Burton, R. B., Zaffaroni, A., & Keutmann, E. H. (1951). PAPER CHROMATOGRAPHY OF STEROIDS. Journal of Biological Chemistry, 188(2), 763-771. [Link]

-

Latif, S. A., & Morris, D. J. (1988). Mineralocorticoid and renal receptor binding activity of 21-deoxyaldosterone. The Journal of steroid biochemistry, 31(2), 169–174. [Link]

-

Stewart, P. M. (2008). Mineralocorticoid activities of aldosterone and deoxycorticosterone acetate (DOCA). The Journal of steroid biochemistry and molecular biology, 108(1-2), 1-2. [Link]

-

Miller, W. L. (2017). History of Adrenal Research: From Ancient Anatomy to Contemporary Molecular Biology. Endocrinology, 158(11), 3715–3729. [Link]

-

Tait, S. A., & Tait, J. F. (1998). The correspondence of S.A.S. Simpson and J.F. Tait with T. Reichstein during their collaborative work on the isolation and elucidation of the structure of electrocortin (later aldosterone). Steroids, 63(9), 440-453. [Link]

-

Bogman, K., & Wilmer, A. (2018). Insights Into Aldosterone Regulation Through Pharmacokinetic–Pharmacodynamic Modeling of an Aldosterone Synthase Inhibitor. CPT: pharmacometrics & systems pharmacology, 7(11), 717–726. [Link]

-

Al-Soud, Y. A. (2022). Adrenal Steroids Mineralocorticoids & Glucocorticoids. Doctor 2022. [Link]

-

Eberwine, J. H., & Bartfai, T. (2001). Glucocorticoid and Mineralocorticoid Receptors as Transcription Factors. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]

-

Touchstone, J. C., Kasparow, M., & Murawiec, T. (1962). A new system for paper chromatography of polar steroids. Analytical biochemistry, 4, 124–127. [Link]

-

Patel, P. (2023). Physiology, Aldosterone. In StatPearls. StatPearls Publishing. [Link]

-

Bollag, W. B. (2014). Acute and Chronic Regulation of Aldosterone Production. Comprehensive Physiology, 4(2), 541–585. [Link]

-

Pojoga, L. H., & Williams, G. H. (2012). Aldosterone: renal action & physiological effects. Comprehensive Physiology, 2(2), 1329–1376. [Link]

-

Buffolo, F., Monticone, S., & Mulatero, P. (2021). Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology. International journal of molecular sciences, 22(16), 8893. [Link]

-

D'Souza, C., & Garg, S. (2023). A Novel Enzymatic Hydrolysis Method for Urine Aldosterone Quantification: A Case for Reassessing Clinical Cut-Offs of Primary Aldosteronism. Clinical chemistry, hvad065. Advance online publication. [Link]

-

Le, T. T., & Vaidya, A. (2024). Evaluating the role of aldosterone synthesis on adrenal cell fate. Frontiers in Endocrinology, 15, 1369614. [Link]

-

Bollag, W. B. (2010). Regulation of Aldosterone Production. eLS. [Link]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Aldosterone - Wikipedia [en.wikipedia.org]

- 3. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 4. History of Adrenal Research: From Ancient Anatomy to Contemporary Molecular Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From paper chromatography to drug discovery: Zaffaroni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methods of paper chromatography of steroids applicable to the study of steroids in mammalian blood and tissues. | Semantic Scholar [semanticscholar.org]

- 7. The application of paper partition chromatography to steroid analysis; ketosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods of paper chromatography of steroids applicable to the study of steroids in mammalian blood and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Paper chromatography of steroids. II. Corticosteroids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [Constitution of aldosterone, a new mineralocorticoid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The correspondence of S.A.S. Simpson and J.F. Tait with T. Reichstein during their collaborative work on the isolation and elucidation of the structure of electrocortin (later aldosterone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. worldscientific.com [worldscientific.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Improved syntheses of aldosterone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 19. Aldosterone | Definition, Hormone, Structure, Function, & Facts | Britannica [britannica.com]

- 20. Mineralocorticoid - Wikipedia [en.wikipedia.org]

- 21. Glucocorticoid and Mineralocorticoid Receptors as Transcription Factors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. thieme-connect.com [thieme-connect.com]

- 23. A Novel Enzymatic Hydrolysis Method for Urine Aldosterone Quantification: A Case for Reassessing Clinical Cut-Offs of Primary Aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Aldosterone 21-Acetate: Structure Elucidation and Synthesis Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive exploration of Aldosterone 21-Acetate, a pivotal derivative of the primary mineralocorticoid, aldosterone. We delve into the historical and modern analytical techniques that were instrumental in elucidating its complex structure, characterized by a unique tautomeric equilibrium. Furthermore, this guide details a key synthetic pathway, the Barton reaction, which represented a landmark achievement in steroid chemistry by enabling the functionalization of a non-activated methyl group. This document is intended for researchers and professionals in medicinal chemistry and drug development, offering not only procedural details but also the underlying chemical principles and strategic considerations that govern the analysis and synthesis of this important steroid.

Part 1: The Challenge of the Aldosterone Structure

Introduction to Aldosterone and its Acetate Derivative

Aldosterone is the principal mineralocorticoid steroid hormone produced by the zona glomerulosa of the adrenal cortex.[1][2] Its primary physiological role is the regulation of salt and water balance, making it a critical component of the renin-angiotensin-aldosterone system (RAAS) that governs blood pressure.[3][4][5] Aldosterone acts primarily on the distal tubules and collecting ducts of the kidney to increase sodium reabsorption and potassium excretion.[5][6] Dysregulation of aldosterone is implicated in various cardiovascular and renal diseases.[1]

Aldosterone 21-acetate is a key synthetic derivative where the primary hydroxyl group at the C-21 position is acetylated. This modification is significant for several reasons: it can serve as a protecting group during multi-step syntheses, and the acetate itself is a common intermediate in various synthetic routes to aldosterone and its analogues.[7][8]

Historical Elucidation: From "Electrocortin" to Aldosterone

The journey to determine aldosterone's structure was a landmark of mid-20th-century chemistry. In 1953, the compound was isolated from beef adrenal glands by research groups led by Simpson, Tait, and Reichstein, who initially named it "electrocortin" due to its potent effect on electrolyte balance.[3][9][10] The initial structural analysis relied on microchemical methods. Acetylation with [14C]-labeled acetic anhydride revealed the presence of two acetylatable hydroxyl groups.[11] However, the structure presented a significant puzzle that defied routine analysis.

The main difficulty arose from aldosterone's unique tendency to exist not as a simple aldehyde, but in a tautomeric equilibrium with its 11,18-hemiacetal form.[10][12] This intramolecular cyclization between the C-11β hydroxyl group and the newly discovered C-18 aldehyde masked the aldehyde's reactivity and complicated spectroscopic interpretation. The final structure was confirmed in 1954 as 11β, 21-dihydroxy-18-oxo-pregn-4-ene-3, 20-dione.[13]

Caption: Chemical structures of Aldosterone and Aldosterone 21-Acetate.

Modern Spectroscopic Confirmation

Modern analytical techniques provide unambiguous confirmation of the structures of aldosterone and its 21-acetate derivative.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for observing the tautomeric equilibrium in solution.[12] The spectra show distinct sets of signals for the aldehyde and the more favored hemiacetal form. For Aldosterone 21-Acetate, the acetylation of the C-21 hydroxyl group results in a downfield shift of the C-21 protons and the appearance of a sharp singlet around 2.1 ppm for the acetate methyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry confirms the elemental composition, with aldosterone having a molecular formula of C₂₁H₂₈O₅ and aldosterone 21-acetate being C₂₃H₃₀O₆.[14][15] LC-MS/MS techniques are now the gold standard for quantifying aldosterone in clinical research, offering high sensitivity and specificity that overcomes the challenges of older immunoassay methods.[16][17]

-

Infrared (IR) Spectroscopy: IR analysis reveals key functional groups. In a sample of aldosterone 21-acetate, characteristic absorption bands would include strong C=O stretching frequencies for the C-3 and C-20 ketones, the C-21 ester carbonyl, and a broad O-H stretch from the C-11 hydroxyl group.[8]

| Compound | Key Functional Groups | Expected Spectroscopic Features |

| Aldosterone | α,β-Unsaturated Ketone, Aldehyde, 2° & 1° Alcohols, Ketone | ¹H NMR: Vinylic proton (H-4), aldehyde/hemiacetal proton (H-18).[12] MS: M+ at m/z 360.45.[1] IR: C=O and O-H stretches. |

| Aldosterone 21-Acetate | α,β-Unsaturated Ketone, Aldehyde, 2° Alcohol, Ketone, Ester | ¹H NMR: Acetate methyl singlet (~2.1 ppm), downfield shift of H-21 protons. MS: M+ at m/z 402.48.[14][18] IR: Additional C=O stretch for ester. |

| Caption: Summary of key spectroscopic data for structural confirmation. |

Part 2: The Synthesis Pathway of Aldosterone 21-Acetate

The Synthetic Challenge: Functionalizing the C-18 Methyl Group

The total synthesis of complex steroids is a formidable task. For aldosterone, the primary challenge was the introduction of an oxygenated function at the C-18 position, a sterically hindered and chemically unreactive angular methyl group. The breakthrough came with the application of a novel remote functionalization strategy: the Barton reaction.

A Seminal Approach: The Barton Synthesis

In a landmark series of experiments, D. H. R. Barton and his colleagues developed a remarkably efficient partial synthesis of aldosterone acetate from the readily available starting material, corticosterone acetate.[8][19][20] This pathway is a classic example of strategic C-H activation.

Caption: The Barton synthesis pathway for Aldosterone 21-Acetate.

Causality Behind Experimental Choices:

-

Starting Material: Corticosterone 21-acetate is an ideal precursor. It possesses the complete steroid nucleus, the correct stereochemistry at all chiral centers, and the required functionalities at C-3, C-20, and C-21. The 21-hydroxyl is pre-acetylated, protecting it and simplifying the final product isolation.

-

Step 1: Nitrite Ester Formation: The reaction of the C-11β hydroxyl group with nitrosyl chloride (NOCl) in pyridine creates the 11β-nitrite ester. This ester is the key photochemically active precursor for the Barton reaction. Pyridine is used as a mild base to neutralize the HCl generated, preventing acid-catalyzed side reactions.

-

Step 2: The Barton Reaction (Radical-Mediated C-H Activation): This is the core of the synthesis.

-

Initiation: Irradiation with UV light causes homolytic cleavage of the weak O–NO bond, generating a C-11β alkoxy radical.

-

Hydrogen Abstraction: The crucial step involves an intramolecular 1,5-hydrogen atom transfer. The C-11β alkoxy radical is perfectly positioned to abstract a hydrogen atom from the spatially proximate C-18 methyl group through a stable, six-membered chair-like transition state. This is a highly selective process dictated by molecular geometry.

-

Radical Recombination: This creates a primary carbon radical at C-18 and regenerates the C-11β hydroxyl group. The nitric oxide (•NO) radical, also formed during initiation, then traps the C-18 radical to form a C-nitroso compound, which rapidly tautomerizes to the more stable 18-oxime.

-

-

Step 3: Oxime Hydrolysis: The 18-oxime is converted to the final 18-aldehyde by hydrolysis with nitrous acid (HNO₂), generated in situ from sodium nitrite and a weak acid like acetic acid. This mild condition is chosen to avoid degradation of the sensitive steroid core, yielding aldosterone 21-acetate.[8]

Experimental Protocol: Synthesis via Barton Reaction

The following protocol is a representative procedure synthesized from published literature.[7][8] All operations should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Corticosterone 21-acetate

-

Anhydrous Pyridine

-

Nitrosyl Chloride (NOCl)

-

Anhydrous Toluene

-

Sodium Nitrite (NaNO₂)

-

Glacial Acetic Acid

-

Dichloromethane

-

Ethyl Acetate

-

High-pressure mercury lamp (for photolysis)

-

Standard laboratory glassware

Procedure:

-

Formation of the 11β-Nitrite Ester:

-

Dissolve corticosterone 21-acetate in a minimal amount of anhydrous pyridine under an inert atmosphere (N₂ or Ar).

-

Cool the solution in an ice bath (0-5 °C).

-

Slowly bubble a stream of nitrosyl chloride gas through the solution until a stable green color persists, indicating the presence of excess NOCl.

-

Stir the reaction at low temperature for 1-2 hours.

-

Quench the reaction by pouring it into ice-water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with cold dilute HCl, water, and brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield the crude nitrite ester. The product should be used immediately in the next step.

-

-

Photolysis (The Barton Reaction):

-

Dissolve the crude 11β-nitrite ester in anhydrous toluene.

-

Place the solution in a photolysis reactor (e.g., quartz or borosilicate glass) equipped with a high-pressure mercury lamp.

-

Irradiate the solution at room temperature while stirring. Monitor the reaction progress by TLC for the disappearance of the starting nitrite ester. The reaction typically takes several hours.

-

Upon completion, evaporate the toluene in vacuo to yield the crude 18-oxime intermediate.

-

-

Hydrolysis to Aldosterone 21-Acetate:

-

Dissolve the crude oxime in a mixture of acetic acid and water.

-

Cool the solution to approximately 10 °C.

-

Add a solution of sodium nitrite in water dropwise with vigorous stirring. Maintain the temperature below 15 °C.

-

After the addition is complete, allow the reaction to stir for an additional 10-15 minutes.[8]

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification and Characterization:

-

Purify the crude Aldosterone 21-Acetate by column chromatography on silica gel, followed by crystallization from a suitable solvent system (e.g., acetone/ether or ethyl acetate).[8][18]

-

Confirm the identity and purity of the final product by comparing its melting point, optical rotation, and spectroscopic data (¹H NMR, IR, MS) with literature values or an authentic reference standard.[8]

-

Caption: A generalized experimental workflow for the synthesis of Aldosterone 21-Acetate.

Conclusion

The elucidation and synthesis of aldosterone and its 21-acetate derivative represent a triumph of chemical ingenuity. The structural determination overcame the complexities of tautomerism, while the synthesis, particularly through the Barton reaction, provided a powerful new tool for C-H activation in organic chemistry. For today's drug development professionals, understanding this history provides crucial context for the design and synthesis of novel steroid-based therapeutics. The methods detailed herein remain fundamental to the field, demonstrating how a deep understanding of reaction mechanisms and molecular structure can solve even the most challenging synthetic problems.

References

-

Funder, J. W. (2005). Aldosterone: History and Introduction. In Aldosterone and the Mineralocorticoid Receptor. ScienceDirect. DOI: 10.1016/B978-012369417-1/50003-8. Retrieved from [Link]

-

Barton, D. H. R., & Beaton, J. M. (1960). A SYNTHESIS OF ALDOSTERONE ACETATE. Journal of the American Chemical Society, 82(10), 2641. Retrieved from [Link]

-

Britannica, The Editors of Encyclopaedia. (2025, December 23). aldosterone. Encyclopedia Britannica. Retrieved from [Link]

-

Miller, W. L. (2021). History of Adrenal Research: From Ancient Anatomy to Contemporary Molecular Biology. Endocrinology, 162(10), bqab130. Retrieved from [Link]

-

Funder, J. W. (2006). Minireview: Aldosterone and Mineralocorticoid Receptors: Past, Present, and Future. Endocrinology, 147(12), 5538-5542. Retrieved from [Link]

-

Liu, H. M., et al. (2006). Mild and selective deprotection method of acetylated steroids and diterpenes by dibutyltin oxide. Steroids, 71(7), 617-621. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Aldosterone. Wikipedia. Retrieved from [Link]

-

Barton, D. H. R., et al. (1960). A SYNTHESIS OF ALDOSTERONE ACETATE. Journal of the American Chemical Society, 82(10), 2641. Retrieved from [Link]

-

Akhtar, M., et al. (1962). The Synthesis of Substituted Aldosterone. Journal of the American Chemical Society, 84(6), 1059-1060. Retrieved from [Link]

-

Kim, D. H., & Lee, W. K. (1998). Selective acylation of cholic acid derivatives with multiple methacrylate groups. Archives of Pharmacal Research, 21(3), 332-336. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Aldosterone acetate. PubChem Compound Database. Retrieved from [Link]

-

Singh, N., et al. (2021). Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone. Analytical Methods, 13(28), 3205-3212. Retrieved from [Link]

-

Singh, N., et al. (2021). Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone. RSC Publishing. Retrieved from [Link]

- Budavari, S. (Ed.). (1996). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (12th ed.).

-

Wang, S. M., et al. (2004). Syntheses of acetylated steroid glycosides and selective cleavage of O-acetyl groups in sugar moiety. Steroids, 69(10), 599-604. Retrieved from [Link]

-

van Faassen, M., van den Noort, M., & Kema, I. (n.d.). LC/MS Analysis of Aldosterone in Plasma. Waters Corporation. Retrieved from [Link]

-

Ball, M., et al. (2022). A Combined LC-MS/MS Method for the Analysis of Aldosterone and Plasma Renin Activity in Plasma for Clinical Research using the Xevo TQ Absolute. Waters Corporation. Retrieved from [Link]

-

Immunoway. (n.d.). Aldosterone synthesis and secretion. Retrieved from [Link]

-

Bollag, W. B. (2014). Acute and Chronic Regulation of Aldosterone Production. Vitamins and Hormones, 95, 1-60. Retrieved from [Link]

-

Society for Endocrinology. (2021, March). Aldosterone. You and Your Hormones. Retrieved from [Link]

-

Waters Corporation. (n.d.). UPLC-MS/MS Analysis of Aldosterone in Plasma for Clinical Research. Retrieved from [Link]

-

Hochberg, R. B. (1998). Biological Esterification of Steroids. Endocrine Reviews, 19(3), 331-348. Retrieved from [Link]

-

Gordan, R., & Gadaleta, D. (2023). Physiology, Aldosterone. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Aldosterone. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Aldosterone - Wikipedia [en.wikipedia.org]

- 2. Aldosterone synthesis and secretion - Endocrine system - Immunoway [immunoway.com]

- 3. Aldosterone | Definition, Hormone, Structure, Function, & Facts | Britannica [britannica.com]

- 4. yourhormones.info [yourhormones.info]

- 5. Physiology, Aldosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Aldosterone | C21H28O5 | CID 5839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ALDOSTERONE synthesis - chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. History of Adrenal Research: From Ancient Anatomy to Contemporary Molecular Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. thieme-connect.com [thieme-connect.com]

- 12. Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03472C [pubs.rsc.org]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. Aldosterone acetate | C23H30O6 | CID 101637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. scbt.com [scbt.com]

- 16. lcms.cz [lcms.cz]

- 17. lcms.cz [lcms.cz]

- 18. Aldosterone [drugfuture.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Chemical Properties and Characterization of Aldosterone 21-Acetate

This guide provides a comprehensive overview of the chemical properties, synthesis, purification, and characterization of Aldosterone 21-Acetate. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate a deeper understanding and effective utilization of this important steroid derivative.

Introduction: The Significance of Aldosterone 21-Acetate

Aldosterone, a potent mineralocorticoid, plays a crucial role in regulating electrolyte and water balance in the body.[1] Its 21-acetate derivative, Aldosterone 21-Acetate, serves as a valuable tool in research, particularly in studies requiring a more lipophilic or protected form of the hormone. The addition of the acetate group at the C21 position modifies the polarity and reactivity of the molecule, influencing its pharmacokinetic and pharmacodynamic properties. Understanding the precise chemical nature of Aldosterone 21-Acetate is therefore paramount for its effective application in experimental settings.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of Aldosterone 21-Acetate is the cornerstone of its effective use in research and development. These properties dictate its behavior in various experimental setting, from dissolution for in vitro assays to its interaction with biological systems.

| Property | Value | Source(s) |

| CAS Number | 2827-21-6 | [2] |

| Molecular Formula | C₂₃H₃₀O₆ | [3] |

| Molecular Weight | 402.48 g/mol | [3] |

| Appearance | White solid | [4] |

| Melting Point | 198-199 °C (as flat needles from acetone + ether) | [3] |

| Solubility | Soluble in ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers.[5] The solubility of the parent compound, aldosterone, is approximately 30 mg/mL in these organic solvents.[5] For aqueous solutions, it is recommended to first dissolve in an organic solvent like ethanol and then dilute with the aqueous buffer.[5] | [5] |

| Storage | Store at 2-8°C in a refrigerator.[4] The parent compound, aldosterone, is stored at -20°C for long-term stability (≥4 years).[5] | [4][5] |

Synthesis and Purification

The synthesis of Aldosterone 21-Acetate typically involves the selective acetylation of the C21 hydroxyl group of aldosterone. While a variety of acetylating agents can be employed, a common and effective method utilizes acetic anhydride in the presence of a base such as pyridine. Another reported synthesis route proceeds via an aldosterone acetate oxime intermediate.[6]

Representative Acetylation Protocol

This protocol describes a general method for the acetylation of a steroid with a primary hydroxyl group, which can be adapted for the synthesis of Aldosterone 21-Acetate from aldosterone.

Materials:

-

Aldosterone

-

Acetic Anhydride (reagent grade)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (HPLC grade) for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aldosterone (1 equivalent) in anhydrous pyridine.

-

Acetylation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.5-2 equivalents) dropwise with stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) (see Section 5.2 for a representative TLC method).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Dilute the mixture with dichloromethane and transfer to a separatory funnel.

-

Extraction: Wash the organic layer successively with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

The crude Aldosterone 21-Acetate is typically purified by silica gel column chromatography to remove unreacted starting material and byproducts.

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent such as hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent is gradually increased to separate the components. The separation can be monitored by TLC.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure Aldosterone 21-Acetate.

Caption: Workflow for the synthesis and purification of Aldosterone 21-Acetate.

Spectroscopic Characterization

A suite of spectroscopic techniques is essential for the unambiguous identification and characterization of Aldosterone 21-Acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Acetate Methyl Protons: A sharp singlet around δ 2.1 ppm.

-

C21 Methylene Protons: The protons on the carbon bearing the acetate group will be deshielded compared to the parent aldosterone and will likely appear as a pair of doublets (AB quartet) due to diastereotopicity, in the region of δ 4.5-5.0 ppm.

-

Aldehyde/Hemiacetal Proton: The chemical shift of the C18 proton will be indicative of the equilibrium between the open-chain aldehyde and the cyclic hemiacetal forms, typically observed in the region of δ 9.5-10.0 ppm for the aldehyde or δ 5.0-6.0 ppm for the hemiacetal.[8][9]

-

Steroid Backbone Protons: The characteristic signals for the steroid nucleus will be present, with some minor shifts for protons in proximity to the C21 position.

Expected ¹³C NMR Spectral Features:

-

Acetate Carbonyl Carbon: A resonance around δ 170-171 ppm.

-

Acetate Methyl Carbon: A signal around δ 20-21 ppm.

-

C21 Carbon: This carbon will be shifted downfield upon acetylation, likely appearing in the range of δ 65-70 ppm.

-

C20 Carbonyl Carbon: The chemical shift of the C20 ketone will be slightly affected by the adjacent acetate group.

-

Other Steroid Carbons: The remaining carbon signals of the steroid framework will be largely consistent with those of aldosterone.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For Aldosterone 21-Acetate, a high-resolution mass spectrum would confirm the elemental composition.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): The molecular ion peak would be observed at m/z 402.2042, corresponding to the molecular formula C₂₃H₃₀O₆.[10]

-

Fragmentation Pattern: Common fragmentation pathways for steroids include the loss of the side chain and successive losses of water and other small molecules. For Aldosterone 21-Acetate, a prominent fragment would be the loss of the acetyl group (CH₃CO) or acetic acid (CH₃COOH). The fragmentation of the steroid nucleus would be similar to that of aldosterone.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

Ester Carbonyl (C=O) Stretch: A strong absorption band in the region of 1735-1750 cm⁻¹.

-

Ketone Carbonyl (C=O) Stretch: Absorption bands corresponding to the C3 and C20 ketones of the steroid nucleus, typically in the range of 1650-1720 cm⁻¹.

-

C-O Stretch: A strong band for the ester C-O bond in the region of 1200-1300 cm⁻¹.

-

O-H Stretch: If the hemiacetal form is present, a broad absorption band may be observed in the region of 3200-3600 cm⁻¹.

Chromatographic Analysis

Chromatographic techniques are indispensable for assessing the purity of Aldosterone 21-Acetate and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a commonly used method for the analysis of steroids.

Representative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, or methanol and water. The addition of a small amount of acid, such as formic acid or phosphoric acid, can improve peak shape.[12]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at the λmax of the α,β-unsaturated ketone chromophore, which is around 240 nm for aldosterone and its derivatives.[5]

-

Injection Volume: 10-20 µL.

Caption: A typical workflow for the HPLC analysis of Aldosterone 21-Acetate.

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid technique for monitoring reactions and assessing purity. For steroids, silica gel plates are commonly used.

Representative TLC Method:

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate. A common starting point is a 7:3 or 8:2 mixture of hexane:ethyl acetate. The polarity can be adjusted to achieve an optimal Rf value (typically between 0.2 and 0.5).[6]

-

Visualization: The spots can be visualized under UV light (254 nm) due to the UV-active chromophore. Staining with a solution such as potassium permanganate or phosphomolybdic acid can also be used.

Stability and Handling

Storage: Aldosterone 21-Acetate should be stored in a well-sealed container at 2-8°C.[4] For long-term storage, maintaining a dry, inert atmosphere is recommended to prevent hydrolysis.

Stability: As an ester, Aldosterone 21-Acetate is susceptible to hydrolysis back to aldosterone, particularly under acidic or basic conditions. Care should be taken to use neutral, anhydrous solvents for sample preparation and storage whenever possible.

Safety: As a steroid hormone derivative, Aldosterone 21-Acetate should be handled with appropriate personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide provides a detailed overview of the chemical properties and characterization of Aldosterone 21-Acetate. By understanding its synthesis, purification, and analytical characterization, researchers can confidently and effectively utilize this compound in their studies. The provided protocols and data serve as a valuable resource for the scientific community, promoting reproducible and high-quality research in the field of endocrinology and drug development.

References

-

Barton, D. H. R., & Beaton, J. M. (1960). A Synthesis of Aldosterone Acetate. Journal of the American Chemical Society, 82(10), 2641–2641. [Link]

-

PubChem. Aldosterone. [Link]

-

SIELC Technologies. Separation of Aldosterone on Newcrom R1 HPLC column. [Link]

-

Hu, G., Cui, L., Li, H., & Li, H. (2012). Measurement and Correlation of the Solubility of Prednisone Acetate in Different Solvents. Journal of Chemical & Engineering Data, 57(4), 1169–1171. [Link]

-

Komsta, Ł. (2014). A simple TLC and HPTLC method for separation of selected steroid drugs. ResearchGate. [Link]

-

NIST. Aldosterone. [Link]

-

The Merck Index Online. Aldosterone. [Link]

-

Barton, D. H. R., & Beaton, J. M. (1961). A Synthesis of Aldosterone Acetate. Journal of the American Chemical Society, 83(19), 4083–4089. [Link]

-

PubChem. Aldosterone acetate. [Link]

-

Pharmaffiliates. Aldosterone 21-Acetate. [Link]

-

Hochberg, R. B. (1998). Biological Esterification of Steroids. Endocrine Reviews, 19(3), 331–348. [Link]

-

Singh, N., & Spange, S. (2021). Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone. RSC Advances, 11(38), 23627–23630. [Link]

-

Singh, N., & Spange, S. (2021). Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone. RSC Publishing. [Link]

-

Waters. A Combined LC-MS/MS Method for the Analysis of Aldosterone and Plasma Renin Activity in Plasma for Clinical Research using the. [Link]

-

Barton, D. H. R., & Beaton, J. M. (1961). A Synthesis of Aldosterone Acetate. Journal of the American Chemical Society, 83(2), 750–751. [Link]

-

Wang, Z., & Li, J. (2025). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. RSC Advances. [Link]

-

Veeprho. Aldosterone 21-Acetate. [Link]

-

Makin, H. L. J., & Gower, D. B. (2010). General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry. ResearchGate. [Link]

-

Watson, D. G. (2005). Thin layer chromatography. In Pharmaceutical Analysis (pp. 277-293). Elsevier. [Link]

-

Waters. UPLC-MS/MS Analysis of Aldosterone in Plasma for Clinical Research. [Link]

-

Pardo-Martínez, A., et al. (2024). Thermodynamic Analysis of Eplerenone in 13 Pure Solvents at Temperatures from 283.15 to 323.15 K. ACS Omega. [Link]

-

Wikipedia. Aldosterone. [Link]

-

Interchim. TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]

-

Liew, C. C., & Suria, D. (1974). Effects of Aldosterone on Acetylation and Phosphorylation of Chromosomal Proteins. Endocrinology, 95(4), 1135–1142. [Link]

-

Dalton Research Molecules. Aldosterone 21-acetate. [Link]

-

Carr, B. R., Mikhail, G., & Flickinger, G. L. (1971). Column chromatography of steroids on Sephadex LH-20. Semantic Scholar. [Link]

-

Chemistry LibreTexts. Thin Layer Chromatography. [Link]

-

Clyne, C. D., et al. (2001). Alteration in Accumulated Aldosterone Synthesis As a Result of N-Terminal Cleavage of Aldosterone Synthase. Molecular Endocrinology, 15(7), 1084–1093. [Link]

-

The Royal Melbourne Hospital. Investigative protocol for Primary Hyperaldosteronism. [Link]

-

SciELO. Revista Brasileira de Ginecologia e Obstetrícia. [Link]

Sources

- 1. Aldosterone - Wikipedia [en.wikipedia.org]

- 2. veeprho.com [veeprho.com]

- 3. Aldosterone [drugfuture.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Aldosterone | C21H28O5 | CID 5839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03472C [pubs.rsc.org]

- 10. Aldosterone acetate | C23H30O6 | CID 101637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Aldosterone [webbook.nist.gov]

- 12. Separation of Aldosterone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Aldosterone 21-Acetate mechanism of action in renal tubules

An In-Depth Technical Guide to the Mechanism of Action of Aldosterone 21-Acetate in Renal Tubules

Executive Summary

Aldosterone 21-acetate, a synthetic ester of the primary mineralocorticoid aldosterone, is a potent agonist of the mineralocorticoid receptor (MR). Its mechanism of action in the renal tubules is functionally identical to that of aldosterone and is fundamental to the regulation of electrolyte and water balance, blood volume, and blood pressure.[1][2] This guide provides a detailed examination of the molecular pathways through which Aldosterone 21-Acetate exerts its effects on the principal and intercalated cells of the distal nephron and collecting ducts. We will explore both the classical genomic and the rapid non-genomic signaling cascades, detailing the key molecular players and their physiological consequences. Furthermore, this document furnishes researchers and drug development professionals with robust, field-proven experimental protocols to investigate these mechanisms, ensuring scientific integrity and reproducibility.

Introduction: Aldosterone and the Renin-Angiotensin-Aldosterone System (RAAS)

Aldosterone is a steroid hormone produced in the zona glomerulosa of the adrenal cortex, and its secretion is principally regulated by the renin-angiotensin II-aldosterone system (RAAS), plasma potassium levels, and to a lesser extent, by the adrenocorticotropic hormone (ACTH).[1][3][4] The RAAS is activated by a decrease in mean arterial blood pressure, which triggers the release of renin from the juxtaglomerular cells of the kidney.[1] Renin initiates a cascade that results in the production of angiotensin II, a potent stimulator of aldosterone synthesis.[4]

Aldosterone 21-acetate, as a potent MR agonist, mimics the physiological actions of endogenous aldosterone. Its primary function within the kidney is to enhance sodium (Na+) reabsorption and potassium (K+) excretion in the distal tubules and collecting ducts, thereby influencing water retention and blood pressure.[1][2]

The Mineralocorticoid Receptor (MR): The Primary Molecular Target

The biological effects of Aldosterone 21-Acetate are mediated through its binding to the mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[3][5][6] The MR is expressed in the cytoplasm of target epithelial cells, particularly the principal cells of the late distal tubule and collecting duct.[1][7] In its unliganded state, the MR is part of a multiprotein complex that includes heat shock proteins (HSPs), which maintain the receptor in a conformation ready for ligand binding.[6]

The Genomic Mechanism of Action: A Transcriptional Cascade

The classical, or genomic, effects of aldosterone are characterized by a delayed onset (hours) and are dependent on gene transcription and protein synthesis.[3][5] This pathway is the primary mechanism for long-term regulation of ion transport.

Ligand Binding, Receptor Activation, and Nuclear Translocation

As a lipophilic molecule, Aldosterone 21-Acetate diffuses across the cell membrane of renal tubule cells and binds to the cytosolic MR.[7] This binding event induces a conformational change in the receptor, leading to the dissociation of the associated heat shock proteins.[6] The activated ligand-receptor complex then translocates into the nucleus.[7][8]

Transcriptional Regulation of Aldosterone-Induced Proteins (AIPs)

Inside the nucleus, the aldosterone-MR complex dimerizes and binds to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes.[9] This interaction recruits co-activator proteins and the general transcription machinery, initiating the transcription of aldosterone-induced genes and the subsequent synthesis of aldosterone-induced proteins (AIPs).[6]

The primary effectors of the genomic response in the principal cells of the collecting duct are the Epithelial Sodium Channel (ENaC) and the basolateral Na+/K+-ATPase pump.[2][3]

-

Epithelial Sodium Channel (ENaC): Aldosterone increases the number and activity of ENaC channels on the apical (luminal) membrane.[2][7][10] This is achieved by increasing the transcription of ENaC subunits (α, β, and γ) and by promoting the insertion of new channels into the membrane.[11] The increased number of open ENaC channels facilitates the reabsorption of sodium from the tubular fluid into the cell.[2]

-

Na+/K+-ATPase: Aldosterone also upregulates the synthesis and activity of the Na+/K+-ATPase pumps located on the basolateral membrane.[3][7] This pump actively transports three Na+ ions out of the cell into the interstitial fluid in exchange for two K+ ions entering the cell. This action maintains a low intracellular Na+ concentration, which provides the electrochemical gradient for Na+ entry through the apical ENaC, and increases the intracellular K+ concentration.

-

Renal Outer Medullary Potassium Channel (ROMK): The high intracellular K+ concentration, coupled with the lumen-negative transepithelial potential generated by Na+ reabsorption, drives the secretion of K+ into the tubular lumen through apical potassium channels, such as ROMK.[7][10]

The following diagram illustrates the genomic signaling pathway of Aldosterone 21-Acetate.

Caption: Genomic signaling pathway of Aldosterone 21-Acetate in a principal cell.

The Non-Genomic Mechanism of Action: Rapid Signaling Events

In addition to the classical genomic pathway, aldosterone can elicit rapid cellular responses that occur within minutes and are independent of transcription and translation.[5][12][13] These non-genomic effects are often mediated by a subpopulation of MR associated with the plasma membrane and involve the activation of second messenger systems.[5]

Activation of Second Messenger Cascades

Aldosterone binding to a putative membrane-associated receptor (which may be the classical MR or another receptor like GPER1) can rapidly activate signaling cascades.[5][12][14]

-

Protein Kinase C (PKC) and MAPK/ERK Pathway: Several studies have demonstrated that aldosterone can rapidly activate PKC, which in turn can phosphorylate various intracellular targets.[12][13] This can lead to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[15]

-

Increased Intracellular Calcium [Ca2+]: Aldosterone can induce a rapid increase in intracellular calcium concentrations, a key second messenger that modulates a wide range of cellular processes, including ion transport.[8][13]

Modulation of Ion Transporters

These rapid signaling events can directly modulate the activity of various ion transporters:

-

Na+/H+ Exchanger (NHE): Aldosterone has been shown to rapidly stimulate the Na+/H+ exchanger (NHE1) in the basolateral membrane of renal cells via a PKC- and ERK-dependent mechanism.[3][12][15] This leads to an increase in intracellular pH and sodium concentration.

-

H+-ATPase: In intercalated cells of the collecting duct, aldosterone can rapidly increase the activity of apical H+-ATPase, promoting the secretion of protons into the tubular fluid.[1][13]

The following diagram illustrates a potential non-genomic signaling pathway of Aldosterone 21-Acetate.

Caption: Rapid non-genomic signaling by Aldosterone 21-Acetate at the cell membrane.

Integrated Physiological Effects in Renal Tubules

The combined genomic and non-genomic actions of Aldosterone 21-Acetate result in a coordinated regulation of ion transport in the distal nephron.

| Parameter | Effect | Primary Mechanism | Location in Nephron |

| Sodium (Na+) Reabsorption | ↑ Increase | Genomic: ↑ ENaC and Na+/K+-ATPase expression/activity | Distal Convoluted Tubule, Collecting Duct |

| Potassium (K+) Secretion | ↑ Increase | Genomic: ↑ Na+/K+-ATPase and ROMK activity | Distal Convoluted Tubule, Collecting Duct |

| Hydrogen (H+) Secretion | ↑ Increase | Genomic & Non-genomic: ↑ H+-ATPase activity | Collecting Duct (Intercalated Cells) |

| Water Reabsorption | ↑ Increase (Indirect) | Follows Na+ reabsorption osmotically | Collecting Duct |

Experimental Methodologies for Investigation

To rigorously study the mechanism of action of Aldosterone 21-Acetate, a multi-faceted approach employing in vitro and ex vivo models is essential.

Protocol 1: Competitive Radioligand Binding Assay for Mineralocorticoid Receptor Affinity

Objective: To determine the binding affinity (Kd) of Aldosterone 21-Acetate for the mineralocorticoid receptor.

Causality: This assay directly quantifies the interaction between the compound and its target receptor. A high affinity (low Kd) is a prerequisite for potent biological activity at the MR. This experiment validates that Aldosterone 21-Acetate is a bona fide ligand for the MR.

Methodology:

-

Preparation of Cytosol: Isolate kidney tissue from adrenalectomized rats (to eliminate endogenous aldosterone) and homogenize in a buffered solution. Centrifuge at high speed to obtain the cytosolic fraction containing the MR.

-

Assay Setup: In a series of tubes, incubate a fixed concentration of a radiolabeled MR ligand (e.g., [3H]aldosterone) with the kidney cytosol preparation.

-

Competition: To parallel sets of tubes, add increasing concentrations of unlabeled Aldosterone 21-Acetate (the competitor).

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand using a method like dextran-coated charcoal adsorption.

-

Quantification: Measure the radioactivity in the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of Aldosterone 21-Acetate. Use non-linear regression analysis to calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant), which reflects the binding affinity.

Protocol 2: Quantitative PCR (qPCR) for ENaC Subunit Gene Expression

Objective: To quantify the effect of Aldosterone 21-Acetate on the transcription of genes encoding ENaC subunits.

Causality: This protocol directly tests the central hypothesis of the genomic mechanism: that aldosterone upregulates the transcription of key ion transporter genes. An increase in mRNA levels for ENaC subunits provides strong evidence for a genomic effect.

Methodology:

-

Cell Culture: Culture a suitable renal epithelial cell line (e.g., mouse cortical collecting duct, mCCDcl1 cells) in appropriate media.

-

Hormone Treatment: Treat the cells with a vehicle control or a specific concentration of Aldosterone 21-Acetate (e.g., 10 nM) for a defined period (e.g., 6, 12, or 24 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: Perform real-time PCR using the synthesized cDNA, specific primers for the α, β, and γ subunits of ENaC, and a reference gene (e.g., GAPDH). Use a fluorescent dye like SYBR Green for detection.

-

Data Analysis: Calculate the relative expression of the target genes in the treated samples compared to the control samples using the ΔΔCt method.

The following diagram outlines the workflow for this qPCR experiment.

Caption: Experimental workflow for quantifying ENaC gene expression via qPCR.

Protocol 3: Patch-Clamp Electrophysiology for ENaC Activity

Objective: To directly measure the effect of Aldosterone 21-Acetate on the activity of individual ENaC channels in the apical membrane.

Causality: While qPCR measures gene expression, this technique provides a direct functional readout of the end-stage of the genomic pathway—the activity of the ion channels themselves. It allows for the measurement of channel open probability (Po) and channel number (N), providing definitive evidence of altered ion transport.

Methodology:

-

Cell Preparation: Grow renal principal cells (e.g., from primary culture or cell lines) on a permeable support to allow for polarization.

-

Hormone Stimulation: Treat cells with Aldosterone 21-Acetate for a sufficient duration to observe a genomic effect (e.g., 4-24 hours).

-

Patch-Clamp Recording: Using a glass micropipette, form a high-resistance seal ("giga-seal") with the apical membrane of a single cell (cell-attached configuration).

-

Data Acquisition: Apply a defined voltage across the membrane patch and record the ionic currents flowing through the ENaC channels. The current will appear as discrete steps corresponding to the opening and closing of individual channels.

-

Amiloride Confirmation: To confirm that the recorded currents are from ENaC, apply amiloride, a specific ENaC blocker, to the bath. A disappearance of the channel activity confirms their identity.

-

Data Analysis: Analyze the recordings to determine the single-channel current amplitude, the number of active channels in the patch (N), and the open probability (Po). The total channel activity is the product of N and Po.

Conclusion

Aldosterone 21-Acetate, acting as a potent aldosterone surrogate, orchestrates a sophisticated control of renal ion transport through a dual mechanism. The well-established genomic pathway provides a robust, long-term regulatory framework by altering the gene expression of key transport proteins like ENaC and the Na+/K+-ATPase. Complementing this is a rapid, non-genomic pathway that allows for acute modulation of cellular function through second messenger signaling. A thorough understanding of these intricate mechanisms is paramount for researchers in renal physiology and for professionals engaged in the development of novel therapeutics targeting the mineralocorticoid system for conditions such as hypertension, heart failure, and kidney disease.

References

-

Aldosterone Mechanism of Action. (2017). YouTube. Retrieved from [Link]

-

Grossmann, C., & Gekle, M. (2012). Nongenomic effects via the mineralocorticoid receptor in. Journal of Endocrinology. Retrieved from [Link]

-

Goyal, A., & Platt, L. (2023). Physiology, Aldosterone. StatPearls. Retrieved from [Link]

-

Rossi, G. P., & Funder, J. W. (2007). Genomic and Non-genomic Effects of Aldosterone. Current Vascular Pharmacology. Retrieved from [Link]

-

Isoldi, M. C., et al. (2017). Genomic and Rapid Effects of Aldosterone: What We Know and Do Not Know Thus Far. Heart, Lung and Circulation. Retrieved from [Link]

-

Soltoff, S. P., & Mandel, L. J. (1984). Active ion transport in the renal proximal tubule. I. Transport and metabolic studies. The Journal of general physiology. Retrieved from [Link]

-

Ottaiano, A., et al. (2002). Identification of Mg-transporting renal tubules and cells by ion microscopy imaging of stable isotopes. American Journal of Physiology-Renal Physiology. Retrieved from [Link]

-

Wikipedia. (n.d.). Aldosterone. Retrieved from [Link]

-

Gekle, M., et al. (1998). Non-genomic action of the mineralocorticoid aldosterone on cytosolic sodium in cultured kidney cells. The Journal of Physiology. Retrieved from [Link]

-

Oberleithner, H., et al. (2000). Aldosterone signaling pathway across the nuclear envelope. Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Funder, J. W. (2005). Nongenomic Actions of Aldosterone. Endocrine Reviews. Retrieved from [Link]

-

Wikipedia. (n.d.). Kidney. Retrieved from [Link]

-

Johnston, A. D., et al. (2023). Aldosterone: Renal Action and Physiological Effects. Comprehensive Physiology. Retrieved from [Link]

-

Aldosterone signaling in the primary epithelial cells (A) and... (n.d.). ResearchGate. Retrieved from [Link]

-

Yang, L., et al. (2021). ENaC and ROMK channels in the connecting tubule regulate renal K+ secretion. Journal of General Physiology. Retrieved from [Link]

-

Lattion, A. L., et al. (2011). Regulation of aldosterone secretion by mineralocorticoid receptor–mediated signaling in. Journal of Endocrinology. Retrieved from [Link]

-

Johnston, A. D., et al. (2023). Aldosterone: Renal Action & Physiological Effects. Comprehensive Physiology. Retrieved from [Link]

-

Salyer, S. A., et al. (2019). Aldosterone regulates Na+, K+ ATPase activity in human renal proximal tubule cells through mineralocorticoid receptor. ResearchGate. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Aldosterone Induces the Proliferation of Renal Tubular Epithelial Cells In Vivo but Not In Vitro. Journal of the Renin-Angiotensin-Aldosterone System. Retrieved from [Link]

-

Harvey, B. J. (2007). Nongenomic Actions of Aldosterone on the Renal Tubule. Hypertension. Retrieved from [Link]

-

Frindt, G., et al. (2007). Acute effects of aldosterone on the epithelial Na channel in rat kidney. American Journal of Physiology-Renal Physiology. Retrieved from [Link]

-

Mineralocorticoid and renal receptor binding activity of 21-deoxyaldosterone. (1987). PubMed. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Aldosterone Induces the Proliferation of Renal Tubular Epithelial Cells In Vivo but Not In Vitro. PubMed. Retrieved from [Link]

-

Hellal-Levy, C., et al. (1999). Mechanistic aspects of mineralocorticoid receptor activation. PubMed. Retrieved from [Link]

-

Kurtz, I. (2016). Acid-base transport by the renal proximal tubule. Journal of the American Society of Nephrology. Retrieved from [Link]

-

Aldosterone induces p21-regulated apoptosis via increased synthesis and secretion of tumour necrosis factor-α in human proximal tubular cells. (2012). PubMed. Retrieved from [Link]

-

Fuller, P. J., & Yao, Y. (2014). Structure–function relationships in the mineralocorticoid receptor in. Journal of Molecular Endocrinology. Retrieved from [Link]

-

Poulsen, S. B., et al. (2022). Dissecting the Effects of Aldosterone and Hypokalemia on the Epithelial Na+ Channel and the NaCl Cotransporter. Frontiers in Physiology. Retrieved from [Link]

-

May, A., et al. (1997). Early effect of aldosterone on the rate of synthesis of the epithelial sodium channel alpha subunit in A6 renal cells. PubMed. Retrieved from [Link]

-

Soltoff, S. P., & Mandel, L. J. (1984). Active ion transport in the renal proximal tubule. I. Transport and metabolic studies. PubMed. Retrieved from [Link]

-

Zhang, D. D., et al. (2018). ROMK channels are inhibited in the aldosterone-sensitive distal nephron of renal tubule Nedd4-2-deficient mice. American journal of physiology. Renal physiology. Retrieved from [Link]

-

Buffolo, F., et al. (2021). Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology. International Journal of Molecular Sciences. Retrieved from [Link]

-

Aldosterone/Direct Renin Concentration Ratio Versus Aldosterone/Plasma Renin Activity for Diagnosis of Primary Hyperaldosteronism: Case Presentation. (2021). Cureus. Retrieved from [Link]

-

Nesterov, V., et al. (2012). Critical role of the mineralocorticoid receptor in aldosterone-dependent and aldosterone-independent regulation of ENaC in the distal nephron. American Journal of Physiology-Renal Physiology. Retrieved from [Link]

-

Aldosterone and Plasma Renin Activity Ratio Test. (n.d.). Ulta Lab Tests. Retrieved from [Link]

-

Aldosterone-Renin Ratio. (2025). ARUP Consult. Retrieved from [Link]

-

Aldosterone and Renin Test. (2022). Testing.com. Retrieved from [Link]

-

Hamrahian, M., & Funder, J. W. (2021). Our evolving understanding of primary aldosteronism. Cleveland Clinic Journal of Medicine. Retrieved from [Link]

Sources

- 1. Physiology, Aldosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Aldosterone - Wikipedia [en.wikipedia.org]

- 3. ingentaconnect.com [ingentaconnect.com]

- 4. Aldosterone: Renal Action & Physiological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

- 6. Mechanistic aspects of mineralocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Aldosterone signaling pathway across the nuclear envelope - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ENaC and ROMK channels in the connecting tubule regulate renal K+ secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Early effect of aldosterone on the rate of synthesis of the epithelial sodium channel alpha subunit in A6 renal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Non-genomic action of the mineralocorticoid aldosterone on cytosolic sodium in cultured kidney cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Genomic and rapid effects of aldosterone: what we know and do not know thus far - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

Technical Guide: Aldosterone 21-Acetate as a Precursor in Aldosterone Synthesis

Abstract

This technical guide provides an in-depth exploration of aldosterone 21-acetate's role as a pivotal precursor in the chemical synthesis of aldosterone. Designed for researchers, chemists, and drug development professionals, this document elucidates the rationale behind using this intermediate, details the biosynthetic context of aldosterone production, and offers validated, step-by-step protocols for the conversion of aldosterone 21-acetate to high-purity aldosterone. The guide integrates principles of scientific integrity, providing causal explanations for experimental choices and emphasizing self-validating analytical methodologies. All procedures are supported by authoritative references to ensure technical accuracy and reproducibility.

Introduction: The Significance of Aldosterone and Its Synthetic Access